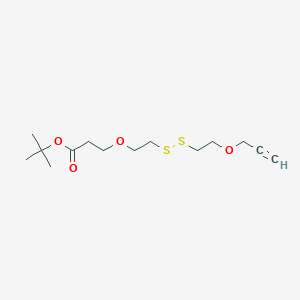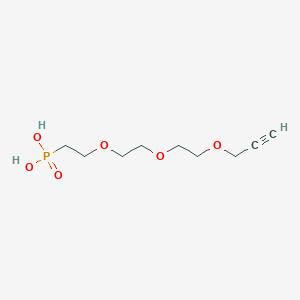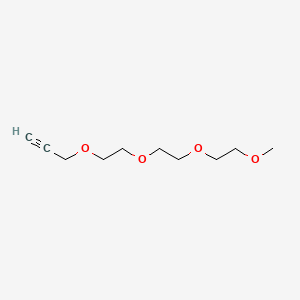
PSB-1491
説明
PSB-1491 is a selective and competitive monoamine oxidase B (MAO-B) inhibitor . It has an IC50 of 0.386 nM for hMAO-B, showing >25000-fold selectivity versus MAO-A .
Molecular Structure Analysis
The molecular formula of this compound is C15H11Cl2N3O . The molecular weight is 320.17 . The SMILES representation is O=C(NC1=CC=C(C(Cl)=C1)Cl)C2=CC3=C(C=C2)N(N=C3)C .Chemical Reactions Analysis
As a monoamine oxidase B (MAO-B) inhibitor, this compound likely interacts with the MAO-B enzyme, preventing it from breaking down neurotransmitters such as dopamine . This can increase the levels of these neurotransmitters in the brain.Physical And Chemical Properties Analysis
This compound has a molecular weight of 320.17 . Its molecular formula is C15H11Cl2N3O . The elemental composition is C, 56.27; H, 3.46; Cl, 22.14; N, 13.12; O, 5.00 .科学的研究の応用
Precision Experiments with Cold and Ultra-Cold Neutrons
- Application : The Priority Programme SPP 1491, funded by German DFG and Austrian FWF, uses neutrons as a tool for addressing basic open questions in particle and astrophysics. The programme focuses on new physics manifesting as small deviations from expectations (Abele, 2014).
Control and Data Acquisition System for the CERN PS Booster
- Application : The CERN PS Booster (PSB) employs a computer-assisted control and data acquisition system. This system, operational since 1972, is significant for the synchronization and control of multiple PSB rings, optimizing the efficiency and economy of the process (Asseo et al., 1971).
Identification of Coordinated Gene Expression and Regulatory Sequences
- Application : The Pacific Symposium on Biocomputing (PSB) is pivotal for emerging subdisciplines within biocomputing. It addresses key areas like gene expression analysis, molecular networks, and other computational methods applied to biological problems (Stormo, 1999).
New Spacecraft and Protection of the Planet from Asteroid Hazard
- Application : A project for creating a protective stations belt (PSB) in Mars’ orbit to mitigate asteroid hazards to Earth. This innovative approach also contributes to fundamental astronomy and astrophysics research (Baurov et al., 2014).
Preclinical Investigations and First-in-human Application of 152Tb-PSMA-617
- Application : Research on 152Tb-PSMA-617 demonstrates its potential for PET/CT imaging of prostate cancer. This study highlights the role of terbium radioisotopes in theragnostic applications in nuclear medicine (Müller et al., 2019).
Instrumental and Analytic Methods for Bolometric Polarimetry
- Application : The development of Polarization Sensitive Bolometers (PSBs) and their use in cosmic microwave background (CMB) polarimeters. This technology is crucial for studying the polarization of the cosmic microwave background (Jones et al., 2006).
Combined Aerobic Heterotrophic Oxidation, Nitrification, and Denitrification
- Application : The permeable-support biofilm (PSB) reactor was developed for combined processes of heterotrophic oxidation, denitrification, and nitrification in wastewater treatment. This technology shows significant advances in biofilm reactor applications (Timberlake et al., 1988).
作用機序
PSB-1491 works by selectively and competitively inhibiting the action of monoamine oxidase B (MAO-B), an enzyme that breaks down certain neurotransmitters in the brain . By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters, potentially improving symptoms of certain neurological disorders .
特性
| { "Design of the Synthesis Pathway": "The synthesis of PSB-1491 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,4-dichlorobenzyl chloride", "2-amino-5-methylthiazole", "triethylamine", "potassium carbonate", "dimethylformamide", "acetic anhydride", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the reaction of 4-methoxyphenylacetic acid with 2,4-dichlorobenzyl chloride in the presence of triethylamine and potassium carbonate in dimethylformamide to form the intermediate product.", "The intermediate product is then reacted with 2-amino-5-methylthiazole in the presence of triethylamine and acetic anhydride to form the final product.", "The final product is then purified by recrystallization from a mixture of ethanol and water, followed by drying under vacuum.", "The overall reaction can be represented as follows: 4-methoxyphenylacetic acid + 2,4-dichlorobenzyl chloride + 2-amino-5-methylthiazole → PSB-1491 + triethylamine + potassium chloride + acetic acid + HCl + H2O" ] } | |
CAS番号 |
1619884-67-1 |
分子式 |
C15H11Cl2N3O |
分子量 |
320.17 |
IUPAC名 |
N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |
InChIキー |
OIDIFCINLNNUKU-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
PSB-1491; PSB 1491; PSB1491; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does PSB-1491 interact with MAO-B and what are the downstream effects of this interaction?
A1: this compound (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide) acts as a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B) []. While the paper does not delve into specific downstream effects, inhibiting MAO-B leads to increased levels of monoamine neurotransmitters, particularly dopamine, in the brain. This mechanism is relevant to the potential therapeutic application of MAO-B inhibitors in neurological disorders like Parkinson's disease.
Q2: What is known about the structure-activity relationship (SAR) of this compound and how do modifications to its structure affect its potency and selectivity for MAO-B?
A2: The research highlights the importance of the indazole or indole core and the carboxamide linker for this compound's potency and selectivity towards MAO-B []. Replacing the carboxamide with a methanimine spacer, as in (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58), maintained high potency and selectivity, suggesting this structural motif is also tolerated []. The study also demonstrates the influence of substituents on the phenyl ring. For instance, the 3,4-dichlorophenyl group in this compound contributes to its subnanomolar potency, while the 3,4-difluorophenyl analog (PSB-1434) exhibits slightly lower potency but improved physicochemical properties []. Computational docking studies provided insights into how these structural variations influence interactions within the MAO-B binding site [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Propynyloxy)ethoxy]ethylamine](/img/structure/B610227.png)











